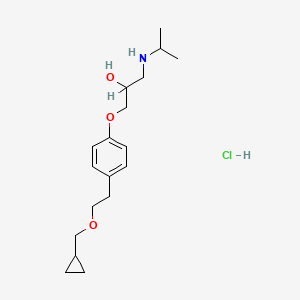
6-Methyl-2,2-dioxooxathiazin-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is known for its high sweetness intensity, approximately 200 times sweeter than sucrose, and its stability under heat and acidic conditions . This compound is commonly used in various food and beverage products as a sugar substitute.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,2-dioxooxathiazin-4-olate involves the reaction of acetoacetic acid with amidosulfonic acid, followed by cyclization and neutralization with potassium hydroxide . The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized and dried to obtain the desired form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2,2-dioxooxathiazin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of the compound, affecting its sweetness and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce different sulfonic acid derivatives, while reduction can lead to the formation of various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,2-dioxooxathiazin-4-olate has numerous applications in scientific research, including:
Chemistry: It is used as a model compound in studies of sweetener chemistry and stability.
Biology: Research on its effects on metabolic pathways and its interaction with biological molecules.
Medicine: Investigations into its potential health effects and safety as a food additive.
Industry: Its use in the development of new sweeteners and food products.
Wirkmechanismus
The mechanism of action of 6-Methyl-2,2-dioxooxathiazin-4-olate involves its interaction with taste receptors on the tongue. The compound binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. The molecular targets include specific G-protein-coupled receptors involved in taste perception .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspartame: Another artificial sweetener, known for its high sweetness and use in various food products.
Saccharin: An older artificial sweetener with a distinct aftertaste.
Sucralose: A chlorinated derivative of sucrose, known for its high sweetness and stability.
Uniqueness
6-Methyl-2,2-dioxooxathiazin-4-olate is unique due to its high stability under heat and acidic conditions, making it suitable for a wide range of applications. Unlike some other sweeteners, it does not break down during cooking or storage, maintaining its sweetness and effectiveness .
Eigenschaften
Molekularformel |
C4H4NO4S- |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
6-methyl-2,2-dioxooxathiazin-4-olate |
InChI |
InChI=1S/C4H5NO4S/c1-3-2-4(6)5-10(7,8)9-3/h2H,1H3,(H,5,6)/p-1 |
InChI-Schlüssel |
YGCFIWIQZPHFLU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=NS(=O)(=O)O1)[O-] |
Physikalische Beschreibung |
Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose |
Löslichkeit |
Very soluble in water, very slightly soluble in ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


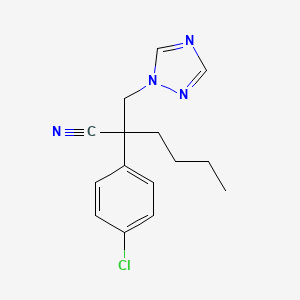
![(10R)-1-hydroxy-3-(hydroxymethyl)-8,10-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-10H-anthracen-9-one](/img/structure/B10753131.png)
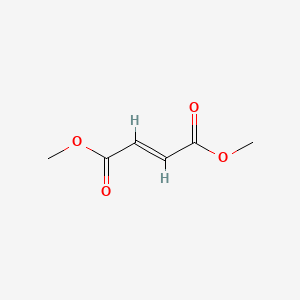

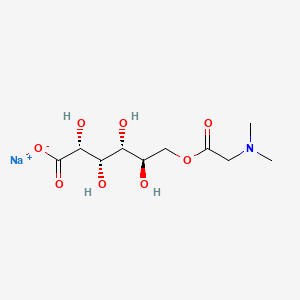

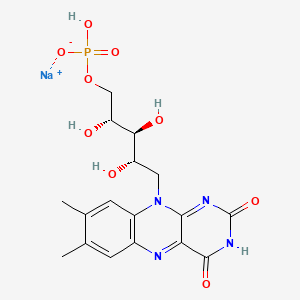



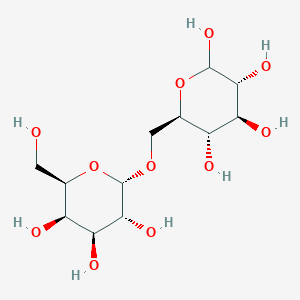

![(1R)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753224.png)
